Heptamethylcyclotetrasiloxane

Descripción general

Descripción

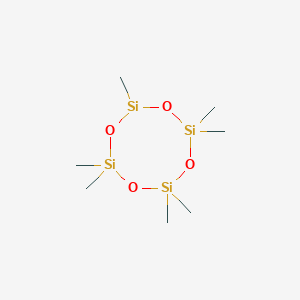

Heptamethylcyclotetrasiloxane is a silicon-based compound that has been incorporated into various chemical structures to enhance their properties. It is a versatile moiety that can be used to synthesize liquid-crystalline materials, as seen in the synthesis of perylene tetracarboxylic bisimide derivatives, which exhibit a rectangular columnar phase at room temperature and show significant electron mobility . This compound is also a key component in the synthesis of oligocyclosiloxanes, which can be connected through various functional junctions to form polycyclic structures .

Synthesis Analysis

The synthesis of compounds containing this compound involves various strategies. For instance, the synthesis of liquid-crystalline perylene derivatives bearing this compound moieties is achieved through a process that results in materials with mesomorphic structures . In another study, oligocyclosiloxanes were prepared via hydrosilation reactions using this compound and vinyl-containing silanes and siloxanes, leading to a variety of oligocyclosiloxanes with different numbers of cyclosiloxane rings . Additionally, α,ω-bis(heptamethylcyclotetrasiloxanyloxy)oligodimethylsilanes were synthesized by reacting dichlorodimethylsilane and 1,3-dichlorohexamethyltrisilane with hydroxythis compound10.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied. For example, the molecular and crystal structure of a compound representing a three-unit oligomer of poly(hexamethylcyclotetrasiloxane-2,6-diylethylene) was determined, providing insights into the parameters of the polymer's subcell . The molecular geometry of heptacyclotetradecane was established through gas-phase electron diffraction, revealing the structure of the molecule and its bond lengths .

Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is used in hydrosilation reactions to yield oligocyclosiloxanes with different functionalities . The compound also reacts with lithium to produce highly crowded cyclotetrasilane molecules, as demonstrated in the synthesis of hepta-tert-butylcyclotetrasilane . Furthermore, the synthesis of α,ω-bis(heptamethylcyclotetrasiloxanyloxy)oligodimethylsilanes involves the reaction of this compound with chlorosilanes10.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are notable. For instance, the electron mobility in the columnar phase of a perylene derivative with this compound moieties is significant, which is important for electronic applications . The thermal stability of compounds such as heptacyclic laddersiloxanes increases with the ring number, indicating the potential for creating thermostable materials . The oxidation potential and UV spectrum of hepta-tert-butylcyclotetrasilane, a derivative of this compound, show unique properties due to the crowded nature of the molecule .

Aplicaciones Científicas De Investigación

1. Electronics and Material Science

Heptamethylcyclotetrasiloxane, as part of liquid-crystalline perylene tetracarboxylic bisimide derivatives, demonstrates remarkable properties in electronics. These compounds, specifically one bearing four this compound moieties, exhibit a rectangular columnar phase at room temperature, promoting the formation of columnar mesomorphic structures. This property significantly influences electron mobility, making it a promising material for various electronic applications (Funahashi et al., 2013).

2. Polymer Chemistry

In polymer chemistry, this compound is used in synthesizing oligocyclosiloxanes via hydrosilation reactions. These reactions yield various oligocyclosiloxanes with different numbers of cyclosiloxane rings, showcasing its versatility in creating diverse polymer structures (Chang et al., 1993).

3. Material Structural Analysis

Research on the molecular and crystal structure of compounds containing this compound provides insights into the development of polymers with specific desired properties. For instance, the study of 2,6-bis[2-(heptamethylcyclotetrasiloxan-2-yl)ethyl]hexamethylcyclotetrasiloxane aids in understanding the structural parameters crucial for certain polymer applications (Ovchinnikov et al., 1988).

4. Advanced Material Synthesis

This compound plays a role in the synthesis of advanced materials like heptacyclic laddersiloxanes and ladder polysilsesquioxane. These materials, synthesized through a series of reactions, exhibit increased thermal stability, making them suitable for high-temperature applications (Chang et al., 2010).

5. Chemical Synthesis Processes

In chemical synthesis, methods like phase transfer catalysis utilize this compound. The reaction conditions for synthesizing Acetoxymethyl-heptamethylcyclotetrasiloxane are optimized to achieve desired outcomes under mild conditions, demonstrating the compound's adaptability in chemical synthesis (Fan Yan-ping, 2004).

Safety and Hazards

Mecanismo De Acción

C7H22O4Si4C_7H_{22}O_4Si_4C7H22O4Si4

. This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on this compound.Target of Action

Heptamethylcyclotetrasiloxane is primarily used in the synthesis of liquid-crystalline perylene tetracarboxylic bisimide derivatives . The compound’s primary targets are the cyclotetrasiloxane rings in these derivatives .

Mode of Action

In the columnar phase, the cyclotetrasiloxane rings of this compound interdigitate into neighboring columns . This interaction promotes the formation of the columnar mesomorphic structure .

Biochemical Pathways

It is known that the compound plays a crucial role in the formation of the columnar mesomorphic structure in liquid-crystalline perylene tetracarboxylic bisimide derivatives .

Pharmacokinetics

It is known that the compound has a boiling point of 165°c and a density of 0958 g/cm³ . It is slightly soluble in chloroform and methanol .

Result of Action

The interaction of this compound with cyclotetrasiloxane rings results in the formation of a rectangular columnar phase at room temperature . A time-of-flight measurement reveals that the electron mobility in the columnar phase of the compound is on the order of

10−2cm2V−1s−110^{-2} cm^2 V^{-1} s^{-1}10−2cm2V−1s−1

at room temperature .Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and solvent. For instance, the compound exhibits a rectangular columnar phase at room temperature . It is also soluble in various organic solvents except for alcohol .

Propiedades

InChI |

InChI=1S/C7H21O4Si4/c1-12-8-13(2,3)10-15(6,7)11-14(4,5)9-12/h1-7H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYNNFDVNITLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166227 | |

| Record name | Cyclotetrasiloxane, heptamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15721-05-8 | |

| Record name | Cyclotetrasiloxane, heptamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, heptamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptamethylcyclotetrasiloxan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of Heptamethylcyclotetrasiloxane and how is it typically characterized?

A1: this compound is a cyclic siloxane compound. While its exact molecular formula isn't provided in the abstracts, we can deduce it to be (CH3)7Si4O4H based on its name and common synthesis methods. [] Characterization techniques used to confirm its structure include infrared spectroscopy (IR), [] nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR, and 29Si-NMR), and elemental analysis. []

Q2: How is this compound synthesized?

A2: Several synthesis routes are mentioned:* From Octamethylcyclotetrasiloxane: One method involves reacting octamethylcyclotetrasiloxane with monochloromethyl-heptamethylcyclotetrasiloxane in the presence of potassium acetate and a phase-transfer catalyst like tetrabutyl-ammonium acid sulfate. [] * From Methyldichlorosilane and Dimethyldichlorosilane: Another approach uses these two precursors to first synthesize this compound, which can then be further reacted. []* Hydrosilylation Reactions: this compound can react with various vinyl-containing silanes and siloxanes in hydrosilylation reactions to produce oligocyclosiloxanes. These reactions are catalyzed by platinum catalysts. []

Q3: What are some applications of this compound in material science?

A3: this compound serves as a building block for synthesizing various materials:* Fluoro-silicone emulsions: Reacting it with a fluoro-containing monomer (derived from fluocaprylic acid) yields fluoctylcyclosiloxane, a precursor to fluoro-silicone emulsions. These emulsions impart hydrophobic and oleophobic properties to materials like cotton. [] * Liquid-crystalline perylene derivatives: Attaching this compound moieties to perylene tetracarboxylic bisimide creates liquid-crystalline materials. The cyclotetrasiloxane rings in these materials promote columnar mesomorphic structures and influence their electronic properties. [] * Hybrid carbosilane-siloxane dendrimers: Hydrosilylation of carbosilane dendrimers with this compound introduces cyclosiloxane layers on the dendrimer surface, influencing the dendrimer's properties. []

Q4: Are there specific challenges or considerations regarding the reactivity of this compound?

A4: One challenge with hydrosilylation reactions involving this compound is the lack of complete regioselectivity. This leads to the formation of isomeric oligocyclosiloxanes, adding complexity to the product mixture. []

Q5: What are some research areas related to this compound that require further investigation?

A5: While the provided abstracts highlight synthesis and some applications, many areas remain unexplored:* Detailed characterization of physicochemical properties: Further research on properties like viscosity, thermal stability, and surface tension is crucial for understanding its behavior in various applications.* Exploring its potential in other material systems: Investigating its incorporation into polymers, coatings, and composites beyond those mentioned could reveal new functionalities.* Evaluating the environmental impact: Studying its degradation pathways and potential ecotoxicological effects is crucial for ensuring its safe and sustainable use.

Q6: What is the significance of the Diels-Alder reaction in relation to this compound?

A6: The Diels-Alder reaction is highlighted as a key synthetic route for attaching various functional groups to the siloxane core. For instance, reacting vinyl-heptamethylcyclotetrasiloxane (VHMCTS) with different dienes like 7,9-diphenyl-8H-cyclopentacena phthylene-8-one (DCPAO) [] or 2,5-dimethyl-3,4-diphenylcyclopentadienone (DDCP) [] via Diels-Alder reaction yields novel silicon compounds with specific functionalities. This highlights the versatility of this compound as a building block for diverse molecular architectures.

Q7: What are the limitations of traditional silane surface chemistry compared to using this compound and B(C6F5)3 catalysis?

A7: Traditional methods for attaching silanes to surfaces, often relying on chlorosilanes, have limitations. The research shows that using this compound and B(C6F5)3 catalysis offers advantages: []* Milder Reaction Conditions: The reaction occurs rapidly at room temperature, eliminating the need for high temperatures.* Cleaner Byproducts: Only H2 gas is produced as a byproduct, simplifying purification and minimizing potential contamination.* Control over Graft Architecture: By strategically placing hydridosilane groups within poly(dimethylsiloxane)s (PDMSs), researchers can control the architecture of the grafted polymers on silica surfaces.* Access to Novel Structures: This method allows the creation of modified silica surfaces with defined methylsiloxane groups not easily achievable through conventional silane chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)

![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)